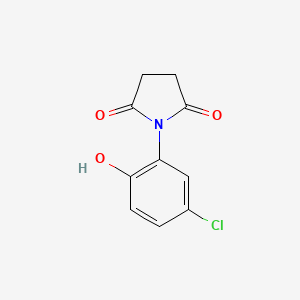

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione

Description

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione (C₁₀H₈ClNO₃, molar mass: 225.63 g/mol) is a pyrrolidine-2,5-dione derivative featuring a 5-chloro-2-hydroxyphenyl substituent at the N1 position of the heterocyclic core . This compound is part of a broader class of succinimide analogs, which are recognized for their diverse bioactivities, including antioxidant, antimicrobial, and neuroactive properties. The 5-chloro and 2-hydroxy groups on the aromatic ring enhance its electron-withdrawing and hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-6-1-2-8(13)7(5-6)12-9(14)3-4-10(12)15/h1-2,5,13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQIUMXADOQMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Overview

The increasing prevalence of antimicrobial resistance has necessitated the development of new therapeutic agents. Research indicates that 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione derivatives exhibit promising antimicrobial properties against a range of Gram-positive bacteria and pathogenic fungi.

Key Findings

- Structure-Dependent Activity : Studies have shown that these compounds demonstrate varying degrees of antimicrobial activity depending on their structural modifications. For instance, derivatives with specific substituents have been found to be effective against multidrug-resistant strains of Staphylococcus aureus and Clostridioides difficile .

- Mechanism of Action : The mechanism involves inhibition of bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Screening

A recent study screened a series of pyrrolidine derivatives against WHO-priority pathogens using broth microdilution techniques. Compounds were tested for minimum inhibitory concentrations (MIC), revealing several candidates with significant activity against resistant strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1a | 16 | Staphylococcus aureus |

| 1b | 32 | Clostridioides difficile |

| 1c | 64 | Enterococcus faecalis |

Anticancer Potential

Overview

The anticancer activity of this compound has been explored in various cancer cell lines, demonstrating its potential as a therapeutic agent.

Key Findings

- Cell Line Studies : In vitro studies using the A549 human lung cancer cell line have shown that certain derivatives possess significant cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin .

- Mechanisms Involved : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Case Study: Cytotoxicity Assessment

A comparative study evaluated the cytotoxicity of various pyrrolidine derivatives against A549 cells. The results indicated that specific substitutions at the 3-position significantly enhance anticancer activity.

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| 1d | 10 | Cisplatin | 8 |

| 1e | 15 | AraC | 20 |

Antioxidant Properties

Overview

In addition to its antimicrobial and anticancer activities, this compound exhibits notable antioxidant properties.

Key Findings

- Radical Scavenging Activity : The compound has been reported to have a higher antioxidant capacity than ascorbic acid, making it a candidate for further development in oxidative stress-related conditions .

- Mechanism of Action : This antioxidant activity is primarily due to the ability to scavenge free radicals and reduce oxidative damage within biological systems.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione derivatives exhibit superior antioxidant activity compared to ascorbic acid (vitamin C). Key analogs include:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Demonstrated 1.5× higher activity than ascorbic acid in DPPH radical scavenging assays .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Showed 1.35× higher activity than vitamin C and an optical density of 1.149 in reducing power assays .

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Active against Escherichia coli, Salmonella typhi, and Bacillus subtilis (antibacterial) and Aspergillus species (antifungal) .

- 1-(Phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Similar spectrum but lower potency compared to penicillin and streptomycin .

The absence of pyridine or Mannich adducts in the target compound may explain its lack of reported antimicrobial activity, emphasizing the role of substituents in bioactivity .

Neuroactive Properties

Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties, such as 3-(1H-indol-3-yl)pyrrolidine-2,5-dione , exhibit high affinity for serotonin receptors (5-HT₁ₐ) and serotonin transporters (SERT), suggesting neuropsychiatric applications . In contrast, the target compound’s 5-chloro-2-hydroxyphenyl group likely redirects its activity toward antioxidant pathways rather than neurological targets .

Enzyme Inhibition and Other Activities

- 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione : Displays anticonvulsant and tyrosinase inhibitory effects, attributed to its methoxyphenyl group .

- 1-Bromopyrrolidine-2,5-dione (NBS) : A halogenation reagent in organic synthesis, highlighting the versatility of the pyrrolidine-2,5-dione scaffold .

Table 2: Structural and Functional Differences

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione, a derivative of pyrrolidine, has garnered interest due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a chloro and hydroxy group on the phenyl moiety. This structural configuration is critical for its biological activity.

Molecular Formula

- Molecular Formula : CHClNO

- Molecular Weight : 252.66 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.005 mg/mL | |

| Enterococcus faecalis | 0.01 mg/mL | |

| Clostridium difficile | 0.02 mg/mL | |

| Candida auris | 0.016 mg/mL |

The compound demonstrated structure-dependent antimicrobial activity, particularly effective against multidrug-resistant strains such as vancomycin-intermediate Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation.

Case Study: A549 Human Lung Cancer Cells

In a study using A549 human lung cancer cell lines, the compound exhibited significant cytotoxic effects with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cancer cell metabolism or induce apoptosis .

Antioxidant Activity

Antioxidant properties are also notable for this compound. It has been evaluated using the DPPH radical scavenging assay, showing high radical scavenging ability.

Table 2: Antioxidant Activity Data

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl) | 88.6 | |

| Ascorbic Acid (Control) | 90.0 |

These findings indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspase pathways and inhibit angiogenesis.

- Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate electrons and scavenge free radicals.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione be verified after synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm proton and carbon environments, such as aromatic protons (δ 6.9–7.2 ppm) and carbonyl signals (δ ~167 ppm) .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and phenolic O-H stretch at ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What are the key steps in synthesizing pyrrolidine-2,5-dione derivatives like this compound?

- Methodological Answer :

- Cyclization Reactions : Use substituted anilines or phenols with maleic anhydride derivatives under microwave-assisted or reflux conditions .

- Functional Group Modifications : Introduce chloro and hydroxy groups via electrophilic substitution or protective group strategies (e.g., tosylation for selective activation) .

- Purification : Employ recrystallization or column chromatography to isolate high-purity products .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study reaction mechanisms involving pyrrolidine-2,5-dione derivatives?

- Methodological Answer :

- Mechanistic Insights : Model transition states and intermediates for reactions like tosylation or ring-opening using software (e.g., Gaussian). For example, DFT studies on the conversion of dihydroxypyrrolidine-2,5-dione to maleimide revealed a two-step elimination mechanism with a low-energy barrier (~20 kcal/mol) .

- Electrostatic Potential Maps : Predict regioselectivity in electrophilic substitutions by analyzing electron density distributions .

Q. What strategies are effective for designing pyrrolidine-2,5-dione derivatives with enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the arylpiperazine moiety (e.g., substituent position on the phenyl ring) to optimize binding to targets like 5-HT1A receptors .

- Bioisosteric Replacement : Replace the chloro group with fluorinated analogs to improve pharmacokinetic properties .

- Pharmacophore Modeling : Use computational tools to align derivatives with known active scaffolds .

Q. How can SHELX software be utilized in determining the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Obtain high-resolution X-ray diffraction data (e.g., single-crystal data with resolution <1.0 Å) .

- Structure Solution : Use SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement. Key parameters include R-factors (<5%) and thermal displacement factors .

- Validation : Check for hydrogen bonding networks (e.g., O-H···O interactions) and π-stacking in the crystal lattice .

Q. What experimental approaches are used to determine physicochemical properties like LogP and PSA for this compound?

- Methodological Answer :

- LogP (Partition Coefficient) : Measure via reversed-phase HPLC using a C18 column and calibrate against standards with known LogP values .

- Polar Surface Area (PSA) : Calculate computationally using tools like ChemDraw or Schrödinger Suite based on molecular topology .

- Experimental Validation : Compare predicted and observed solubility profiles in solvents like DMSO or water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.